3-[3-(4-Methylpiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoic acid
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Overview
Description
3-[3-(4-Methylpiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoic acid is a complex organic compound that features a benzoic acid moiety linked to a pyrrolidine ring, which is further substituted with a 4-methylpiperidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-Methylpiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 4-methylpiperidine with a suitable benzoic acid derivative under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or other transition metal catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and purification using techniques like column chromatography or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-Methylpiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzoic acid or pyrrolidine ring are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Solvents: Dichloromethane, ethanol, acetonitrile
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[3-(4-Methylpiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[3-(4-Methylpiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methylpiperazin-1-yl)propanoic acid
- 3-[(1-Methylpiperidin-4-yl)methyl]benzoic acid
- 3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid
Uniqueness
3-[3-(4-Methylpiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both the 4-methylpiperidine and pyrrolidine rings linked to the benzoic acid moiety sets it apart from other similar compounds, potentially leading to unique interactions and applications in various fields of research.
Properties
Molecular Formula |
C17H20N2O4 |
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Molecular Weight |
316.35 g/mol |
IUPAC Name |
3-[3-(4-methylpiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoic acid |
InChI |
InChI=1S/C17H20N2O4/c1-11-5-7-18(8-6-11)14-10-15(20)19(16(14)21)13-4-2-3-12(9-13)17(22)23/h2-4,9,11,14H,5-8,10H2,1H3,(H,22,23) |
InChI Key |
VMPVYEIMFORJHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=CC(=C3)C(=O)O |
Origin of Product |
United States |
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